
6-(1H-ピラゾール-1-イル)ピリダジン-3-カルボン酸エチル
概要
説明
The compound “ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate” is likely a heterocyclic compound due to the presence of the pyrazol and pyridazine rings . These types of compounds are often used in the development of new drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as imidazole derivatives, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the pyrazol and pyridazine rings . These rings are aromatic and tend to form planar structures .作用機序
Target of Action
It’s known that pyrazoline derivatives, which include ethyl 6-(1h-pyrazol-1-yl)pyridazine-3-carboxylate, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical sectors .
Mode of Action
It’s known that pyrazoline derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoline derivatives are known to influence a variety of biochemical pathways, leading to their broad-spectrum utility .
Result of Action
Pyrazoline derivatives are known to have a wide range of pharmacological activities .
実験室実験の利点と制限
The advantages of using ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate 6-pyrazolylpyridazine-3-carboxylate in lab experiments include its low cost, ease of synthesis, and its potential for use in various scientific research studies. The main limitation of this compound is its lack of understanding of its biochemical and physiological effects.
将来の方向性
The future directions of research involving ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate 6-pyrazolylpyridazine-3-carboxylate include further studies into its biochemical and physiological effects, as well as its potential applications in various scientific research studies. Additionally, further research into its mechanism of action and its potential for use in coordination chemistry and the synthesis of various heterocyclic compounds is needed. Other potential future directions include research into its potential toxicity and its potential for use in drug development.
科学的研究の応用
抗ウイルス活性
6-(1H-ピラゾール-1-イル)ピリダジン-3-カルボン酸エチルに存在するピラゾールおよびトリアゾール骨格は、有意な抗ウイルス特性を付与することが知られています。これらの構造を持つ化合物は合成され、さまざまなウイルス感染に対する有効性が試験されています。 抗ウイルス活性は、多くの場合、ウイルス複製酵素の阻害またはウイルス-細胞融合の阻害に起因します .
抗腫瘍活性
6-(1H-ピラゾール-1-イル)ピリダジン-3-カルボン酸エチルの誘導体は、腫瘍の増殖を阻害する上で有望な結果を示してきました。作用機序は、通常、細胞分裂において重要なプロセスであるチューブリン重合の阻害によるものです。 このプロセスを阻害することで、これらの化合物は癌細胞の増殖を効果的に遅らせたり、停止させることができます .
抗コロナウイルス可能性
最近の世界的健康上の課題を踏まえ、効果的な抗コロナウイルス薬の探索が活発化しています。 6-(1H-ピラゾール-1-イル)ピリダジン-3-カルボン酸エチルの誘導体は、この探索の一環として研究されており、化合物の構造変異は、コロナウイルス感染症に対抗する生物学的特性を強化できることを示唆する研究があります .
生物活性調節
この化合物のヘテロ環構造は、幅広い生物活性を可能にします。ピラゾール環とピリダジン環の置換基を修飾することで、研究者は、生物学的特性を調整した誘導体を開発することができます。 これには、抗菌、抗炎症、抗酸化作用などの活性も含まれます .
医薬品化学
6-(1H-ピラゾール-1-イル)ピリダジン-3-カルボン酸エチルは、さまざまな生物活性分子の合成における重要な中間体として機能します。その構造は、DNAとRNAの基本的な構成要素であるプリン塩基と密接に関連しています。 これは、医薬品化学において、新しい治療薬の開発のための貴重な骨格となっています .
化学反応性と安定性分析
この化合物の反応性と安定性は、薬物開発における応用にとって重要です。研究では、6-(1H-ピラゾール-1-イル)ピリダジン-3-カルボン酸エチルの誘導体の化学反応性パラメータと安定性を理解することに重点が置かれています。 これらの研究からの知見は、より効果的で安定した医薬品の設計を導きます .
生化学分析
Biochemical Properties
Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, thereby affecting neurotransmission. Additionally, the compound may interact with other biomolecules, including proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate could modulate oxidative stress pathways and influence cellular redox states.
Cellular Effects
Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which may enhance cholinergic signaling . This can impact cell signaling pathways, potentially leading to altered gene expression and changes in cellular metabolism. In addition, the compound’s interaction with oxidative stress-related proteins suggests it may influence cellular responses to oxidative damage, thereby affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of action of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate involves its binding interactions with specific biomolecules. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can lead to prolonged cholinergic signaling. Furthermore, the compound’s interaction with oxidative stress-related proteins may involve binding to their active sites or modulating their activity, thereby influencing the cellular redox state and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of oxidative stress pathways .
Dosage Effects in Animal Models
The effects of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and oxidative damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and may bind to plasma proteins, influencing its distribution and accumulation in various tissues . These interactions can affect the compound’s localization and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
ethyl 6-pyrazol-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-5-9(13-12-8)14-7-3-6-11-14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCDFYLPVVUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


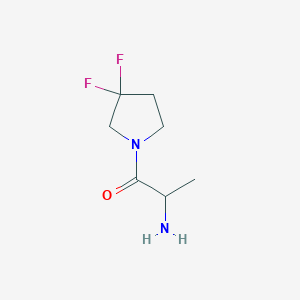


![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
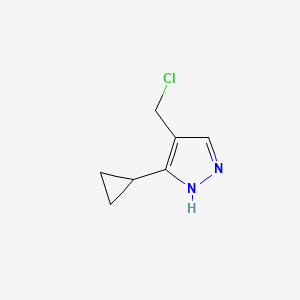
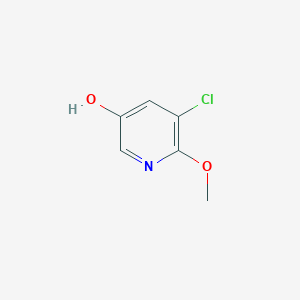
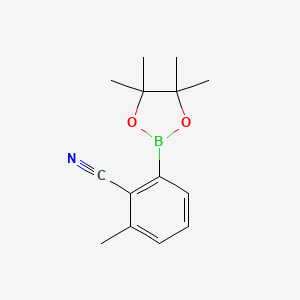
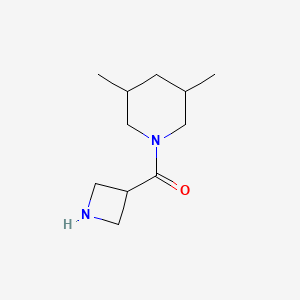
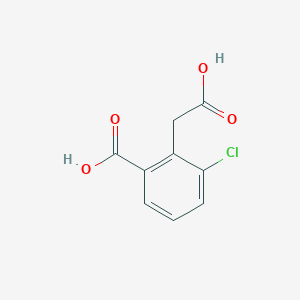
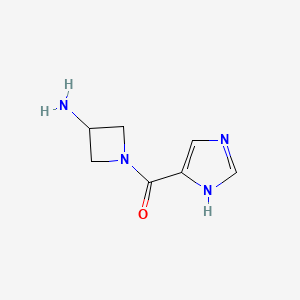
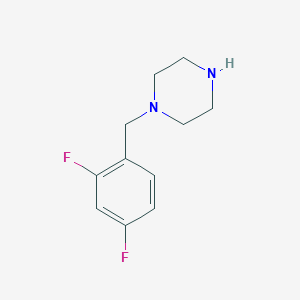
![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)


